molecular formula C17H11ClFN5 B12476416 4-Amino-2-(2-chloro-6-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

4-Amino-2-(2-chloro-6-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B12476416
M. Wt: 339.8 g/mol
InChI Key: IMSGRNJDUIHJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique tricyclic structure, which includes amino, chloro, and fluoro substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. These reactions often involve the use of strong acids or bases as catalysts and require precise temperature control to ensure the correct formation of the tricyclic structure.

    Introduction of Substituents: The amino, chloro, and fluoro groups are introduced through substitution reactions. These reactions typically use reagents such as ammonia, chlorine gas, and fluorine-containing compounds under controlled conditions to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one substituent is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) or nucleophiles (NH3, NaOH) under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tricyclic derivatives, while reduction can produce reduced amino or chloro derivatives.

Scientific Research Applications

13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    11-amino-12-(4-fluorophenyl)-1,8-diazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile: A similar compound with a different substitution pattern, which may result in distinct chemical and biological properties.

    Acetamide, N-(4-chlorophenyl): Another compound with a similar structural motif but different functional groups, leading to different reactivity and applications.

Uniqueness

13-amino-11-(2-chloro-6-fluorophenyl)-1,8,10-triazatricyclo[7.4.0.0(2),?]trideca-2,4,6,8,12-pentaene-12-carbonitrile is unique due to its specific combination of amino, chloro, and fluoro substituents on a tricyclic core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11ClFN5

Molecular Weight

339.8 g/mol

IUPAC Name

4-amino-2-(2-chloro-6-fluorophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

InChI

InChI=1S/C17H11ClFN5/c18-10-4-3-5-11(19)14(10)15-9(8-20)16(21)24-13-7-2-1-6-12(13)22-17(24)23-15/h1-7,15H,21H2,(H,22,23)

InChI Key

IMSGRNJDUIHJDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=C(C(N3)C4=C(C=CC=C4Cl)F)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.